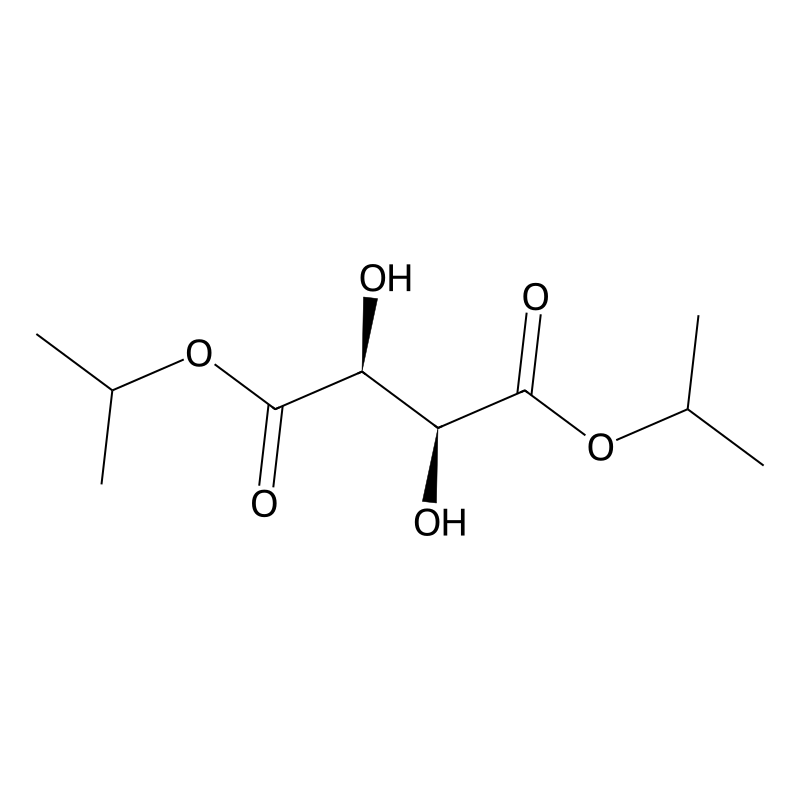

Diisopropyl (S-(R*,R*))-tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Kinetic Resolution of Racemic Mixtures:

D-IPT is a valuable tool for resolving racemic mixtures, which are equal parts of both enantiomers of a molecule. This process involves selectively converting one enantiomer into another form while leaving the desired enantiomer unreacted. D-IPT achieves this by acting as a catalyst in enantioselective reactions, such as epoxidation, where a double oxygen atom is introduced into a molecule. The specific interaction of D-IPT with one enantiomer during the reaction allows the other enantiomer to remain unchanged. This technique is crucial for isolating pure enantiomers needed for various research and development purposes, including the creation of chiral drugs and other pharmaceuticals [, , ].

Synthesis of Chiral Compounds:

D-IPT can be employed in the synthesis of other chiral compounds by acting as a chiral auxiliary. In this application, D-IPT is temporarily attached to a non-chiral molecule, introducing chirality. Subsequent reactions can then be performed on the modified molecule, taking advantage of the newly introduced chirality. Finally, the D-IPT group is removed, yielding a final product with the desired chirality [].

Asymmetric Catalysis:

D-IPT can also be used as a ligand in asymmetric catalysis, where it helps control the stereochemistry of a reaction, leading to the preferential formation of one enantiomer over the other. By binding to the catalyst and the substrate molecule, D-IPT influences the reaction pathway, favoring the production of the desired enantiomer [].

Diisopropyl d-tartrate is a diester derived from tartaric acid, characterized by its two chiral carbon atoms, which result in three stereoisomeric forms. The molecular formula of diisopropyl d-tartrate is C10H18O6, and it has a molecular weight of approximately 234.25 g/mol . This compound is primarily utilized as a chiral ligand in various

In Sharpless epoxidation, the chiral titanium complex formed with DIPT acts as a Lewis acid catalyst. The epoxide stereochemistry is controlled by the interaction between the olefin and the chiral environment created by the titanium complex and the DIPT ligand [].

Physical and Chemical Properties

- Appearance: Colorless liquid [].

- Melting point: Not reported.

- Boiling point: Not reported.

- Solubility: Soluble in organic solvents like dichloromethane and chloroform [].

- Optical rotation: [α]23/D −17° (neat) []. This indicates the molecule's ability to rotate plane-polarized light due to its chirality.

- Sharpless Epoxidation: It acts as a chiral ligand that enhances the enantioselectivity of epoxidation reactions.

- Reactions with Crotylboronates: The compound is modified to create crotylboronates, which are then used in reactions with achiral aldehydes to produce enantiomerically enriched products .

- Formation of Diastereomers: Diisopropyl d-tartrate can be involved in reactions that yield specific diastereomers, showcasing its utility in controlling stereochemistry during synthesis .

While diisopropyl d-tartrate itself may not exhibit significant biological activity, its derivatives and the products formed using it can have various biological implications. For example, compounds synthesized using diisopropyl d-tartrate as a chiral building block can lead to pharmaceuticals with enhanced efficacy due to their enantiomeric purity. The ability to produce specific stereoisomers is crucial in drug development, as different enantiomers can have vastly different biological effects.

Diisopropyl d-tartrate can be synthesized through several methods:

- Esterification: The most common method involves the esterification of tartaric acid with isopropanol under acidic conditions.

- Chiral Resolution: It can also be produced through the resolution of racemic mixtures of tartrate esters using chiral agents or enzymes to obtain the desired enantiomer selectively .

Diisopropyl d-tartrate has several key applications:

- Chiral Ligand: It is widely used as a chiral ligand in asymmetric synthesis, particularly in the production of pharmaceuticals and agrochemicals.

- Catalyst in Organic Reactions: Its role as a catalyst in reactions such as the Sharpless epoxidation highlights its importance in synthetic organic chemistry.

- Building Block for Chiral Compounds: It serves as a critical building block for synthesizing various chiral molecules used in medicinal chemistry .

Research into the interactions of diisopropyl d-tartrate with other reagents has shown that it can significantly influence reaction pathways and outcomes. Studies indicate that its use in conjunction with boron reagents enhances selectivity and yield in asymmetric synthesis processes. The specificity of its interactions makes it essential for developing new synthetic methodologies that require high levels of stereocontrol .

Several compounds share structural similarities with diisopropyl d-tartrate. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tartaric Acid | Dicarboxylic Acid | Natural compound; serves as the parent structure. |

| Methyl Tartrate | Ester | Less sterically hindered; used for different reactivity. |

| Ethyl Tartrate | Ester | Similar applications but lower selectivity than diisopropyl variant. |

| Diethyl Tartarate | Ester | More polar; different solubility properties affecting reactivity. |

Diisopropyl d-tartrate stands out due to its high steric hindrance and ability to form stable complexes with metal catalysts, making it particularly effective for asymmetric synthesis compared to other similar compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 14 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 12 of 14 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant